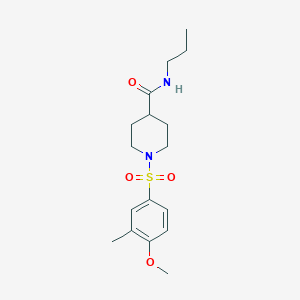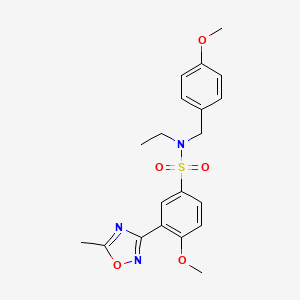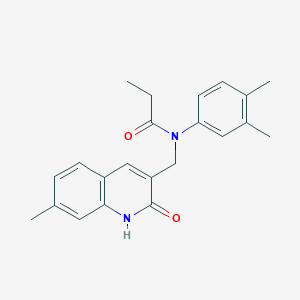
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide, also known as EHPAA, is a sulfonamide derivative that has been gaining attention in the scientific community due to its potential applications in various fields. EHPAA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Wirkmechanismus
The mechanism of action of N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and is involved in the regulation of pH. This compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in pH and an increase in apoptosis in cancer cells. This compound also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces the expression of hypoxia-inducible factor 1 alpha (HIF-1α), a protein that is involved in the regulation of oxygen levels in cells. In neurodegenerative diseases, this compound protects neurons against oxidative stress and reduces the accumulation of amyloid-beta. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized using different methods. This compound has been shown to have low toxicity and can be used in different concentrations. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which can affect its bioavailability. This compound can also interact with other enzymes and proteins, which can affect its specificity.
Zukünftige Richtungen
For the research on N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide include studying its potential applications in other fields, improving its specificity and potency, and developing this compound-based drugs and therapies.
Synthesemethoden
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium dithionite to obtain this compound. Another method involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and prevent the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-3-19-12-5-4-10(8-11(12)14-9(2)16)20(17,18)13-6-7-15/h4-5,8,13,15H,3,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYTGISBBXGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7699273.png)
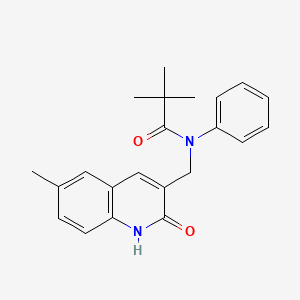
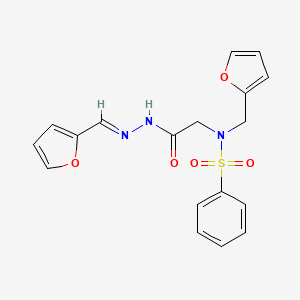

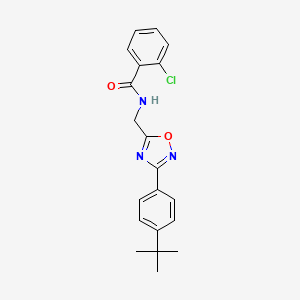

![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)

